molecular formula C23H21ClN6O2 B2795511 (E)-2-amino-1-((4-chlorobenzylidene)amino)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 840458-63-1

(E)-2-amino-1-((4-chlorobenzylidene)amino)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No. B2795511
CAS RN: 840458-63-1
M. Wt: 448.91
InChI Key: VOWOGOHUOANROL-KKMKTNMSSA-N
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Description

(E)-2-amino-1-((4-chlorobenzylidene)amino)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a useful research compound. Its molecular formula is C23H21ClN6O2 and its molecular weight is 448.91. The purity is usually 95%.
BenchChem offers high-quality (E)-2-amino-1-((4-chlorobenzylidene)amino)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-2-amino-1-((4-chlorobenzylidene)amino)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Reactions and Derivatization

  • The compound is involved in complex chemical reactions leading to the formation of various heterocyclic compounds. For instance, it undergoes reactions with o-phenylenediamine, leading to the formation of quinoxaline derivatives and other complex heterocycles. Such reactions are fundamental in synthesizing angular benzo[b]pyrazino[1′,2′: 1,2]pyrrolo[2,3-e][1,4]diazepines and similar compounds (Chervyakov & Maslivets, 2016).

Synthesis of Novel Compounds

  • The compound serves as a base for the synthesis of novel chemical structures. For instance, its reactions with various reagents lead to the formation of pyrrolo[2,3-d]pyrimidines, triazolo[1,5-c]pyrrolo[3,2-e]pyrimidines, and other complex structures. These novel syntheses are important for expanding the chemical space in medicinal chemistry and materials science (Abdel-Mohsen, 2005).

Formation of Complex Heterocyclic Compounds

  • The compound is instrumental in forming complex heterocyclic compounds through reactions like hetarylation and cyclization. These processes are crucial for the synthesis of diverse compounds like 2-amino-3-(benzimidazol-2-yl)pyrrolo[2,3-b]quinoxalines, which have potential applications in pharmaceuticals and agrochemicals (Kozynchenko et al., 1988).

Antibacterial and Antifungal Applications

  • Some derivatives synthesized from this compound exhibit significant antibacterial and antifungal activities. This showcases its potential in developing new antimicrobial agents, which is crucial in the ongoing fight against drug-resistant pathogens (Singh et al., 2010).

properties

IUPAC Name

2-amino-1-[(E)-(4-chlorophenyl)methylideneamino]-N-(oxolan-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN6O2/c24-15-9-7-14(8-10-15)12-27-30-21(25)19(23(31)26-13-16-4-3-11-32-16)20-22(30)29-18-6-2-1-5-17(18)28-20/h1-2,5-10,12,16H,3-4,11,13,25H2,(H,26,31)/b27-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOWOGOHUOANROL-KKMKTNMSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)N=CC5=CC=C(C=C5)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(OC1)CNC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)/N=C/C5=CC=C(C=C5)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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